molecular formula C19H22N2O B1206541 16,17-Pyrazoleestrone CAS No. 3460-91-1

16,17-Pyrazoleestrone

カタログ番号: B1206541
CAS番号: 3460-91-1
分子量: 294.4 g/mol
InChIキー: LYPKZGCWSASPDL-VXNCWWDNSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

16,17-Pyrazoleestrone is a synthetic derivative of estrone, a natural estrogen, where a pyrazole ring replaces the oxygen atom at the C16 and C17 positions of the steroid backbone (Figure 1) . This structural modification significantly alters its biological activity. In vitro studies demonstrate that 16,17-Pyrazoleestrone retains a receptor-binding affinity comparable to estrone (Ka ≈ 10⁻⁹ M) . This discrepancy is attributed to reduced tissue distribution in the uterus, limiting its bioavailability .

The compound exhibits hypocholesterolemic properties, suppressing serum total cholesterol and β-lipoprotein in hyperlipidemic rats with minimal estrogenic side effects .

特性

CAS番号

3460-91-1

分子式

C19H22N2O

分子量

294.4 g/mol

IUPAC名

(1R,2S,9S,12S)-9-methyl-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4(8),5,13(18),14,16-pentaen-16-ol

InChI

InChI=1S/C19H22N2O/c1-19-7-6-15-14-5-3-13(22)8-11(14)2-4-16(15)17(19)9-12-10-20-21-18(12)19/h3,5,8,10,15-17,22H,2,4,6-7,9H2,1H3,(H,20,21)/t15-,16-,17+,19+/m1/s1

InChIキー

LYPKZGCWSASPDL-VXNCWWDNSA-N

SMILES

CC12CCC3C(C1CC4=C2NN=C4)CCC5=C3C=CC(=C5)O

異性体SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC4=C2NN=C4)CCC5=C3C=CC(=C5)O

正規SMILES

CC12CCC3C(C1CC4=C2NN=C4)CCC5=C3C=CC(=C5)O

同義語

16,17-pyrazoleestrone

製品の起源

United States

類似化合物との比較

Estrone and Its Metabolites

  • Estrone (E1) : The parent compound exhibits potent estrogenic activity, increasing uterine weight (by 150% at 1 μg/kg in rats) and ER concentration. However, it promotes tumor growth in hormone-dependent cancers .
  • 2-Hydroxyestrone (2OHE1) : A metabolite with antiestrogenic properties, 2OHE1 inhibits neoplasm growth and is linked to reduced breast cancer risk (protective ratio >3) .
  • 16α-Hydroxyestrone (16OHE1) : This metabolite promotes tumorigenesis, with a 2OHE1/16OHE1 ratio <1 correlating with poor clinical outcomes .

Its estrogenic activity is 1/15th of estrone when administered intramuscularly, offering a safer profile for lipid-lowering therapies .

16-Substituted Estrone Derivatives

  • 16-Azidomethyl-3-O-Benzyl Estrone (16AABE/16BABE) : These analogs exhibit antiproliferative activity against breast cancer cells (IC₅₀ ≈ 10⁻⁷ M) by modulating ER signaling. The azidomethyl group enhances metabolic stability compared to pyrazole .
  • 17β-HSD1 Inhibitors (e.g., Compound 25) : Modified E-ring pyrazole steroids inhibit estrone-to-estradiol conversion (IC₅₀ = 27 nM in T-47D cells), a mechanism distinct from 16,17-Pyrazoleestrone’s ER antagonism .

Structural Impact : Pyrazole at C16/C17 reduces estrogenicity, while azidomethyl or sulfamoyl groups (as in 17β-HSD1 inhibitors) enhance enzyme targeting .

Comparison with Pyrazole-Containing Compounds

Antifungal Pyrazole Derivatives

Pyrazole derivatives like compound 5 (Table 1) exhibit potent antifungal activity against Candida albicans (MIC = 15.6 μg/mL), attributed to membrane disruption . In contrast, 16,17-Pyrazoleestrone lacks direct antifungal effects but shares the pyrazole scaffold’s metabolic stability .

Table 1 : Antifungal Activity of Pyrazole Derivatives vs. 16,17-Pyrazoleestrone

Compound MIC (μg/mL) Target Organism Estrogenic Activity
Pyrazole derivative 5 15.6 C. albicans None
16,17-Pyrazoleestrone N/A N/A Weak (1/15th of E1)

Pyrazole Amide Fungicides

Commercial amide fungicides (e.g., penflufen) use pyrazole rings for broad-spectrum activity. Modifications like halogenation or phenyl substitution enhance fungicidal potency . 16,17-Pyrazoleestrone’s pyrazole moiety, however, serves to attenuate hormonal effects rather than directly target pathogens .

Pharmacological and Therapeutic Implications

  • Selectivity : 16,17-Pyrazoleestrone’s weak estrogenicity makes it preferable for long-term use in hyperlipidemia, unlike estrone or 17β-estradiol .
  • Drug Design : Pyrazole substitutions in steroids balance receptor affinity and tissue distribution, a strategy mirrored in 17β-HSD1 inhibitors .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。